Cas no 844694-83-3 (4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine)

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine structure
844694-83-3 structure
Product Name:4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine
N.o CAS:844694-83-3
MF:C17H25NO2
MW:275.38590502739
MDL:MFCD18379394
CID:989400
PubChem ID:11687711
Update Time:2025-05-20

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Propriedades químicas e físicas

Nomes e Identificadores

    • 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
    • 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
    • 4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine
    • 4-[(2,3-Dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine (ACI)
    • 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane
    • MDL: MFCD18379394
    • Inchi: 1S/C17H25NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h10-13,18H,3-9H2,1-2H3
    • Chave InChI: RNBBLVXYZVHLNP-UHFFFAOYSA-N
    • SMILES: O(C)C1C(OC)=CC2CC(CC3CCNCC3)CC=2C=1

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
A2B Chem LLC
AH56531-2.5g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
2.5g
$1390.00 2024-04-19
A2B Chem LLC
AH56531-5g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
5g
$2039.00 2024-04-19
A2B Chem LLC
AH56531-10g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
10g
$3007.00 2024-04-19
A2B Chem LLC
AH56531-50mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
50mg
$197.00 2024-04-19
A2B Chem LLC
AH56531-100mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
100mg
$275.00 2024-04-19
A2B Chem LLC
AH56531-250mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
250mg
$378.00 2024-04-19
A2B Chem LLC
AH56531-500mg
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
500mg
$574.00 2024-04-19
A2B Chem LLC
AH56531-1g
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane (Donepezil Impurity)
844694-83-3 95%
1g
$726.00 2024-04-19
Enamine
EN300-24120705-0.05g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95.0%
0.05g
$153.0 2025-02-19
Enamine
EN300-24120705-0.1g
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine
844694-83-3 95.0%
0.1g
$228.0 2025-02-19

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt
1.2 5 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  20 d, 30 atm, 65 °C
Referência
Novel Donepezil-Based Inhibitors of Acetyl- and Butyrylcholinesterase and Acetylcholinesterase-Induced β-Amyloid Aggregation
Camps, Pelayo; et al, Journal of Medicinal Chemistry, 2008, 51(12), 3588-3598

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium ,  Water Solvents: Methanol ;  7 d, 30 atm, 65 °C
Referência
Multigram synthesis and in vivo efficacy studies of a novel multitarget anti-Alzheimer's compound
Sola, Irene; et al, Molecules, 2015, 20(3), 4492-4515

Método de produção 5

Condições de reacção
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  6 d, 28 atm, 65 °C
Referência
Novel Donepezil-Based Inhibitors of Acetyl- and Butyrylcholinesterase and Acetylcholinesterase-Induced β-Amyloid Aggregation
Camps, Pelayo; et al, Journal of Medicinal Chemistry, 2008, 51(12), 3588-3598

Método de produção 6

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Método de produção 7

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene ;  6 h, reflux
2.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium ,  Water Solvents: Methanol ;  7 d, 30 atm, 65 °C
Referência
Multigram synthesis and in vivo efficacy studies of a novel multitarget anti-Alzheimer's compound
Sola, Irene; et al, Molecules, 2015, 20(3), 4492-4515

Método de produção 8

Condições de reacção
1.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt; 5 h, 50 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Método de produção 9

Condições de reacção
1.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux
2.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt
2.2 5 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Método de produção 10

Condições de reacção
1.1 Solvents: Tetrahydrofuran ,  Ethyl acetate ;  rt; 6 h, rt
2.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt; 5 h, 50 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

Método de produção 11

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
2.1 Solvents: Tetrahydrofuran ,  Ethyl acetate ;  rt; 6 h, rt
3.1 Reagents: 2-Iodobenzoic acid Solvents: Ethyl acetate ;  4 h, reflux; reflux → rt
3.2 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Dichloromethane ,  Water ;  30 min, rt; 5 h, 50 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 1 atm, rt
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1.5 h, 0 °C; 0 °C → rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase
Renou, Julien; et al, RSC Advances, 2016, 6(22), 17929-17940

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Raw materials

4-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methylpiperidine Preparation Products

Fornecedores recomendados
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
ASIACHEM I&E (JIANGSU) CO., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.